

# Application Notes and Protocols for Cromolyn Sodium in Rat Models of Allergy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cromolyn**  
Cat. No.: **B099618**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cromolyn** sodium is a mast cell stabilizer that plays a crucial role in preventing the release of inflammatory mediators such as histamine and leukotrienes.<sup>[1][2][3]</sup> Its prophylactic efficacy in allergic conditions, including asthma and allergic rhinitis, has been extensively studied.<sup>[1][2]</sup> In preclinical research, rat models are invaluable for investigating the pathophysiology of allergic diseases and for evaluating the therapeutic potential of novel compounds. This document provides detailed application notes and protocols for the dosing and administration of **Cromolyn** sodium in various rat models of allergy.

## Mechanism of Action

**Cromolyn** sodium exerts its therapeutic effect by stabilizing mast cell membranes, thereby inhibiting the degranulation process that occurs upon exposure to allergens.<sup>[2][3]</sup> This action prevents the release of a cascade of inflammatory mediators responsible for the clinical manifestations of allergy.<sup>[2]</sup> The primary mechanism is believed to involve the modulation of calcium ion influx into mast cells, a critical step for degranulation.

```
dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
```

allergen [label="Allergen", fillcolor="#FBBC05"]; IgE [label="IgE Antibody", fillcolor="#FBBC05"]; mast\_cell [label="Mast Cell", shape=ellipse, fillcolor="#F1F3F4"]; **cromolyn** [label="**Cromolyn** Sodium", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ca\_channel [label="Calcium Channel", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; degranulation [label="Degranulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mediators [label="Release of Histamine,\nLeukotrienes, etc.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; symptoms [label="Allergic Symptoms", shape=ellipse, fillcolor="#F1F3F4"];

allergen -> IgE [label="Binds to"]; IgE -> mast\_cell [label="Attaches to"]; mast\_cell -> ca\_channel [label="Activates"]; ca\_channel -> degranulation [label="Ca<sup>2+</sup> influx triggers"]; degranulation -> mediators; mediators -> symptoms; **cromolyn** -> ca\_channel [label="Inhibits", color="#34A853", fontcolor="#34A853"]; } dot Figure 1: Signaling pathway of **Cromolyn** sodium's mast cell stabilizing effect.

## Data Presentation: Dosing and Administration of Cromolyn Sodium in Rat Models

The following tables summarize the quantitative data for **Cromolyn** sodium administration in various rat models of allergy based on published literature.

| Allergy Model                                    | Rat Strain    | Route of Administration | Dosage              | Timing of Administration                               | Reference |
|--------------------------------------------------|---------------|-------------------------|---------------------|--------------------------------------------------------|-----------|
| Allergic Rhinitis                                | Wistar        | Intranasal              | 4% solution         | Not specified                                          | [4]       |
| Asthma (Airway Hyperresponsiveness)              | Not Specified | Nebulized/Aerosol       | 20 mg/mL solution   | Shortly before exposure to precipitating factor        | [4]       |
| Passive Cutaneous Anaphylaxis (PCA)              | Not Specified | Intravenous (IV)        | 5 mg/rat            | Immediately following antigen challenge                | [5][6]    |
| Inflammation (Carrageenan-induced paw edema)     | Not Specified | Intraperitoneal (IP)    | 25, 50, 100 mg/kg   | 30 minutes prior to carrageenan injection              | [7]       |
| Lung Transplant Injury (with allergic component) | Not Specified | Subcutaneously (SC)     | 150 mg/kg           | Pre-operatively and once daily post-operatively        | [8]       |
| Lung Transplant Injury (with allergic component) | Not Specified | Aerosolized             | 50 mg/mL solution   | 20 minutes before each weekly gastric fluid aspiration | [8]       |
| Toxicology Studies                               | Not Specified | Oral                    | Up to 8000 mg/kg    | Not applicable                                         | [1][9]    |
| Toxicology Studies                               | Not Specified | Subcutaneously (SC)     | Up to 164 mg/kg/day | Not applicable                                         | [1][9]    |

|                    |               |                      |                               |                |                                         |
|--------------------|---------------|----------------------|-------------------------------|----------------|-----------------------------------------|
| Toxicology Studies | Not Specified | Intraperitoneal (IP) | Up to 150 mg/kg (3 days/week) | Not applicable | <a href="#">[1]</a> <a href="#">[9]</a> |
|--------------------|---------------|----------------------|-------------------------------|----------------|-----------------------------------------|

## Experimental Protocols

### Ovalbumin (OVA)-Induced Allergic Rhinitis Model

This model is widely used to study the pathophysiology of allergic rhinitis and to evaluate potential therapeutics.

[Click to download full resolution via product page](#)

#### Materials:

- Male Wistar or Sprague-Dawley rats (6-8 weeks old)
- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Alum) adjuvant
- Sterile saline (0.9% NaCl)
- **Cromolyn** sodium
- Vehicle control (e.g., sterile saline)

#### Procedure:

- Sensitization (Days 1-14):
  - On days 1, 3, 5, 7, 9, 11, and 13, administer intraperitoneal (i.p.) injections of 100 µL of a solution containing 1 mg/mL OVA and 20 mg/mL Alum in sterile saline.[\[9\]](#)
- Challenge (Days 15-21):

- From day 15 to day 21, challenge the sensitized rats daily by intranasal instillation of 10  $\mu$ L of 1% OVA in sterile saline into each nostril.[9][10]
- Treatment:
  - Administer **Cromolyn** sodium via the desired route (e.g., intraperitoneal, intranasal) at a predetermined time before each OVA challenge. For prophylactic effects, administration 15-30 minutes prior to challenge is common.
- Assessment:
  - Observe and score the frequency of sneezing and nasal rubbing for 30 minutes immediately after the OVA challenge.
  - At the end of the study, collect blood samples for measurement of OVA-specific IgE levels.
  - Euthanize the animals and collect nasal tissue for histological analysis (e.g., eosinophil infiltration).

## Ovalbumin (OVA)-Induced Asthma Model

This model mimics key features of allergic asthma, including airway hyperresponsiveness and inflammation.

### Materials:

- Male Brown Norway or Sprague-Dawley rats (6-8 weeks old)
- Ovalbumin (OVA), Grade V
- Aluminum hydroxide (Alum) adjuvant
- Sterile saline (0.9% NaCl)
- **Cromolyn** sodium
- Vehicle control (e.g., sterile saline)
- Nebulizer

**Procedure:**

- Sensitization (Day 0 and Day 7):
  - On day 0 and day 7, sensitize rats with an intraperitoneal (i.p.) injection of 1 mL of a suspension containing 1 mg OVA and 100 mg Alum in sterile saline.[11]
- Challenge (Days 14-21):
  - From day 14 to day 21, expose the rats to an aerosol of 1% OVA in sterile saline for 20 minutes daily using a nebulizer.[12]
- Treatment:
  - Administer **Cromolyn** sodium via the desired route (e.g., nebulization, intraperitoneal) at a specified time before each OVA aerosol challenge. For nebulized administration, this can be done immediately prior to the allergen challenge.
- Assessment:
  - 24 hours after the final OVA challenge, assess airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.
  - Collect bronchoalveolar lavage fluid (BALF) for differential cell counts (e.g., eosinophils, neutrophils).
  - Collect lung tissue for histological examination of inflammatory cell infiltration and mucus production.

## Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is used to study IgE-mediated immediate hypersensitivity reactions.

[Click to download full resolution via product page](#)

**Materials:**

- Male Wistar rats (200-250 g)
- Rat anti-dinitrophenyl (DNP) IgE antibody
- Dinitrophenyl-human serum albumin (DNP-HSA)
- Evans blue dye
- Sterile saline (0.9% NaCl)
- **Cromolyn** sodium
- Vehicle control (e.g., sterile saline)

Procedure:

- Sensitization:
  - Shave the dorsal skin of the rats.
  - Administer intradermal (i.d.) injections of 100  $\mu$ L of various dilutions of anti-DNP IgE at distinct sites on the back.
- Challenge (24-48 hours later):
  - Administer an intravenous (i.v.) injection of 1 mL of a solution containing 1 mg DNP-HSA and 0.5% Evans blue dye in sterile saline.[\[13\]](#)
- Treatment:
  - Administer **Cromolyn** sodium intravenously immediately before the DNP-HSA/Evans blue challenge.
- Assessment:
  - 30 minutes after the challenge, euthanize the rats and reflect the skin.
  - Measure the diameter of the blue spots on the underside of the skin. The intensity of the color correlates with the extent of plasma extravasation.

## Conclusion

**Cromolyn** sodium is a valuable tool for studying the mechanisms of allergic inflammation in rat models. The protocols and dosing information provided in this document offer a comprehensive guide for researchers. It is important to note that the optimal dose and administration route may vary depending on the specific research question and the rat strain used. Therefore, pilot studies are recommended to determine the most effective experimental conditions. The prophylactic nature of **Cromolyn** sodium's action necessitates its administration prior to allergen exposure to achieve maximal inhibitory effects.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Allergic Rhinitis in Rats Is Associated with an Inflammatory Response of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. [Establishment and evaluation of the SD rat allergic rhinitis model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on passive cutaneous anaphylaxis in the rat with disodium cromoglycate: II. A comparison of the rat anti-DNP 7Sy2 and rat reagin induced cutaneous reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on passive cutaneous anaphylaxis in the rat with disodium cromoglycate. II. A comparison of the rat anti-dnp 7S 2 and rat reagin induced cutaneous reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 9. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]

- 10. researchgate.net [researchgate.net]
- 11. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 13. Passive cutaneous anaphylaxis in the rat, induced with two homologous reagin-like antibodies and its specific inhibition with disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cromolyn Sodium in Rat Models of Allergy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099618#dosing-and-administration-of-cromolyn-sodium-in-rat-models-of-allergy\]](https://www.benchchem.com/product/b099618#dosing-and-administration-of-cromolyn-sodium-in-rat-models-of-allergy)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)